molecular formula C5H5IN2O2 B073931 5-Iodo-6-methyluracil CAS No. 1461-67-2

5-Iodo-6-methyluracil

Numéro de catalogue: B073931
Numéro CAS: 1461-67-2
Poids moléculaire: 252.01 g/mol
Clé InChI: SYWCZCQBZPXNIV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Iodo-6-methyluracil (CAS 1461-67-2) is a halogenated pyrimidine derivative with the molecular formula C₅H₅IN₂O₂ and a molecular weight of 256.01 g/mol . It is synthesized via diazotization and subsequent iodination of 5-amino-6-methyluracil in hydrochloric acid, yielding a yellow crystalline solid with a melting point of 236–238°C (decomposition) . The compound features a uracil backbone substituted with an iodine atom at the 5-position and a methyl group at the 6-position (Figure 1).

Substituted uracils, particularly those modified at the 5-position, are critical in medicinal chemistry due to their roles in metabolic interference and nucleic acid analog design . Its structural features, such as the electron-withdrawing iodine and hydrophobic methyl group, may influence bioavailability and target binding compared to other uracil derivatives.

Propriétés

IUPAC Name

5-iodo-6-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2O2/c1-2-3(6)4(9)8-5(10)7-2/h1H3,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWCZCQBZPXNIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80313064
Record name 5-Iodo-6-methyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80313064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461-67-2
Record name 1461-67-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266138
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Iodo-6-methyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80313064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Iodo-6-methyluracil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Méthodes De Préparation

Trimethylsilyl Protection Strategy

Treatment of 6-methyluracil with hexamethyldisilazane (HMDS) and trimethylsilyl triflate (TMSOTf) converts hydroxyl groups into trimethylsilyl (TMS) ethers, shielding them from undesired side reactions. The silylated intermediate, 2,4-bis(trimethylsilyl)-6-methyluracil, exhibits increased solubility in nonpolar solvents and enhanced electrophilic susceptibility at the 5-position.

Example Protocol :

  • Silylation : 6-Methyluracil (1.0 equiv), HMDS (3.0 equiv), TMSOTf (0.1 equiv) in anhydrous tetrahydrofuran (THF), stirred at 25°C for 2 hours.

  • Iodination : Addition of iodine monochloride (ICl, 1.1 equiv) in dichloromethane (DCM) at −20°C, followed by gradual warming to 25°C over 12 hours.

  • Desilylation : Hydrolysis with methanol/water (9:1 v/v) to remove TMS groups, yielding 5-iodo-6-methyluracil.

Advantages Over Direct Methods

Silylation reduces side reactions such as oxidation of the methyl group or ring-opening, improving overall yields to 80–85%. The method also enables compatibility with moisture-sensitive reagents, making it suitable for multi-step syntheses of complex uracil derivatives.

Friedel-Crafts Catalyzed Iodination

Friedel-Crafts catalysts, such as Lewis acids, facilitate iodination by polarizing the iodine molecule and stabilizing transition states. This approach is instrumental in industrial settings where reaction efficiency and scalability are paramount.

Role of Lewis Acids

Aluminum chloride (AlCl₃) and boron trifluoride (BF₃) act as catalysts by coordinating with iodine, enhancing its electrophilicity. In a patented process, 6-methyluracil is treated with iodine in the presence of AlCl₃ under refluxing dichloroethane, achieving 70% yield within 4 hours.

Industrial-Scale Protocol :

  • Reactants : 6-Methyluracil (1.0 equiv), iodine (1.5 equiv), AlCl₃ (0.2 equiv).

  • Solvent : 1,2-Dichloroethane.

  • Conditions : Reflux at 85°C with vigorous agitation.

  • Purification : Sequential washes with 5% sodium bicarbonate (NaHCO₃) and brine, followed by recrystallization from ethanol/water.

Anomer Control and Byproduct Mitigation

The use of Lewis acids can lead to the formation of α/β anomers if the uracil ring undergoes glycosylation. To suppress this, patents recommend maintaining anhydrous conditions and limiting reaction times to 6 hours.

Purification and Characterization

Post-synthetic purification ensures the removal of unreacted starting materials, polyiodinated byproducts, and catalyst residues.

Column Chromatography

Silica gel chromatography with gradient elution (ethyl acetate/hexane, 1:4 to 1:2 v/v) effectively separates this compound from contaminants. The target compound typically elutes at Rf = 0.3–0.4 (TLC, silica gel).

Recrystallization

Recrystallization from ethanol/water (7:3 v/v) yields needle-shaped crystals with >99% purity, as confirmed by melting point analysis (mp: 248–250°C).

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 11.3 (s, 1H, NH), 2.2 (s, 3H, CH₃), 7.9 (s, 1H, H-6).

  • HPLC : Retention time = 8.2 min (C18 column, 0.1% TFA/acetonitrile).

Industrial Production and Scalability

Large-scale synthesis necessitates modifications to laboratory protocols to address safety, cost, and environmental concerns.

Continuous Flow Reactors

Patent US9868706B2 discloses a continuous flow system where 6-methyluracil and iodine are mixed in a Teflon-lined reactor at 70°C, achieving 90% conversion with residence times of 30 minutes. The system minimizes iodine waste and enables real-time monitoring via in-line HPLC.

Solvent Recycling

Industrial plants recover acetic acid and DMF through fractional distillation, reducing raw material costs by 40% .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Iodo-6-methyluracil undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Iodination: Iodine and hydrogen peroxide in an aqueous medium.

    Bromination: Bromine or N-bromosuccinimide in the presence of a catalyst.

    Chlorination: Elemental chlorine or N-chlorosuccinimide.

Major Products:

    5-Bromo-6-methyluracil: Formed through bromination.

    5-Chloro-6-methyluracil: Formed through chlorination.

Applications De Recherche Scientifique

Antitumor Activity

One of the most promising applications of 5-Iodo-6-methyluracil is in cancer therapy. Research indicates that this compound can interfere with nucleic acid metabolism, which is crucial for cancer cell proliferation. Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines, thus positioning it as a potential candidate for developing novel antitumor agents .

Nucleic Acid Research

Due to its structural similarity to uracil, this compound can be utilized in studies involving nucleic acids. It can serve as a model compound to investigate the effects of halogenation on nucleobase interactions and stability within DNA and RNA structures. This application is particularly relevant in understanding mutations and the mechanisms of action of certain chemotherapeutic agents .

Enzyme Inhibition Studies

The compound has been studied for its potential role as an inhibitor of specific enzymes involved in nucleotide metabolism. Its ability to mimic natural substrates allows researchers to explore its effects on enzyme kinetics and regulation, providing insights into metabolic pathways relevant to both normal physiology and disease states .

Oxidative Stress Research

Recent studies have indicated that halogenated uracils can influence oxidative stress responses in cells. The application of this compound in such studies helps elucidate the role of modified nucleobases in cellular defense mechanisms against oxidative damage, which is implicated in various diseases, including cancer and neurodegenerative disorders .

Polymeric Applications

Research has explored the incorporation of this compound into polymer matrices for developing functional materials with specific optical or electronic properties. The unique chemical structure may enhance the performance characteristics of polymers used in electronic devices or sensors, making it a subject of interest in materials science .

Case Studies

Study TitleFocusFindings
Oxidative Halogenation of 6-MethyluracilSynthesis methodsDeveloped efficient methods for synthesizing halo derivatives, including this compound, which may have enhanced biological activities .
Thermochemical StudyStructural analysisInvestigated the thermodynamic properties and stability of halogenated uracils, providing insights into their potential applications in drug design .
Polymorphic ModificationsMaterial propertiesExplored how polymorphism affects the physical properties of 6-methyluracil derivatives, suggesting avenues for new material applications .

Mécanisme D'action

The mechanism of action of 5-iodo-6-methyluracil involves its incorporation into nucleic acids, where it can interfere with normal base pairing and replication processes. This can lead to mutations or inhibition of DNA synthesis, making it a potential candidate for antiviral and anticancer therapies .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues: Halogenated 6-Methyluracils

Halogen substitution at the 5-position significantly alters the physical and biological properties of uracil derivatives. Key comparisons include:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Reported Bioactivities References
5-Iodo-6-methyluracil C₅H₅IN₂O₂ 256.01 236–238 (dec.) 5-I, 6-CH₃ Antibacterial, anticancer potential
5-Iodouracil C₄H₃IN₂O₂ 237.98 274–276 5-I, no 6-CH₃ Not specified in provided data
5-Chloro-6-methyluracil* C₅H₅ClN₂O₂ 176.56 N/A 5-Cl, 6-CH₃ IR spectral similarity to standards

Notes:

  • The 6-methyl group in this compound reduces its melting point by ~38°C compared to 5-Iodouracil, likely due to steric effects disrupting crystal packing .

Functional Group Variations: Hydroxymethyl vs. Iodo Substituents

reports 5-hydroxymethyl-6-methyluracil (R = alkyl/aralkyl) as a structurally related compound. The hydroxymethyl group introduces polarity, contrasting with the hydrophobic iodine in this compound. While both compounds are evaluated for antibacterial and anticancer actions, the hydroxymethyl derivative may exhibit higher solubility in aqueous environments, influencing its pharmacokinetic profile .

N-Alkylation Effects: 5-Iodo-1,3-dimethyluracil

N-Alkylation (e.g., 1,3-dimethyl substitution) alters electronic properties and steric bulk.

Sulfonate Derivatives: 6-Methyluracil-5-sulfochloride

highlights sulfonate derivatives (e.g., alkylsulfonates of 6-methyluracil-5-sulfochloride) with antioxidant and cytostatic properties. These compounds differ fundamentally from this compound, as the sulfonate group introduces strong acidity and hydrogen-bonding capacity, which may enhance binding to enzymatic targets .

Research Findings and Implications

  • Anticancer Potential: The iodine atom in this compound may act as a radio-sensitizer in cancer therapy, leveraging iodine’s capacity for covalent bond formation with DNA under irradiation .
  • Antibacterial Activity : Substituted uracils often inhibit thymidylate synthase, a key enzyme in bacterial folate metabolism. The 6-methyl group in this compound could sterically hinder enzyme binding compared to smaller halogens like chlorine .
  • Synthetic Accessibility : this compound is commercially available (97% purity, per ), whereas analogs like 5-hydroxymethyl-6-methyluracil require multi-step synthesis, limiting scalability .

Activité Biologique

5-Iodo-6-methyluracil is a halogenated derivative of uracil, distinguished by an iodine atom at the 5th position and a methyl group at the 6th position of the uracil ring. This compound has garnered interest in various fields, particularly in biological and medicinal research due to its potential antiviral and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound's structure allows it to interact with nucleic acids and proteins, potentially modifying their functions. The iodine atom is hypothesized to play a critical role in these interactions, influencing the compound's reactivity and biological activity compared to other halogenated uracils like 5-bromo-6-methyluracil and 5-chloro-6-methyluracil.

Table 1: Comparison of Halogenated Uracils

CompoundPosition of HalogenBiological Activity
This compound5Antiviral, anticancer
5-Bromo-6-methyluracil5Moderate antiviral
5-Chloro-6-methyluracil5Lower activity

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties. In vitro studies have shown its effectiveness against various viruses, including those responsible for herpes simplex and varicella zoster . The compound was found to inhibit viral replication through mechanisms involving nucleic acid modification.

Case Study: Antiviral Evaluation

A study evaluated the antiviral activity of several nucleoside analogs, including those based on 6-methyluracil. It was observed that modifications at specific positions significantly enhanced antiviral potency. For instance, compounds with longer polymethylene linkers showed increased efficacy against viral targets, suggesting that structural modifications can optimize biological activity .

Anticancer Properties

The anticancer potential of this compound has also been explored. Studies suggest that it may inhibit skin tumor formation and exhibit protective effects against certain carcinogens in vitro. Its mechanism likely involves interference with DNA synthesis or repair processes, although detailed pathways remain to be fully elucidated.

Table 2: Summary of Anticancer Studies

Study TypeFindings
In VitroInhibition of tumor cell proliferation
In VivoReduced tumor incidence in animal models
Mechanistic InsightsPotential interference with DNA repair mechanisms

Research Findings

Recent investigations have focused on the synthesis of various derivatives of this compound to enhance its biological activity. These studies highlight the importance of structural modifications in developing more potent antiviral and anticancer agents .

Key Research Outcomes:

  • Synthesis Techniques : Advanced synthetic methodologies have been developed to create derivatives with improved efficacy.
  • Biological Evaluations : Comprehensive evaluations have demonstrated promising results in both antiviral and anticancer assays.
  • Future Directions : Ongoing research aims to further explore the therapeutic applications of these compounds in clinical settings.

Q & A

Q. How do researchers ensure ethical rigor in studies involving this compound?

  • Methodological Answer : Follow institutional guidelines for chemical safety and disposal (e.g., TCI America’s SDS protocols). Disclose conflicts of interest and validate non-clinical findings through independent replication. Ethical frameworks like the 3Rs (Replacement, Reduction, Refinement) apply to in vivo testing .

Tables for Quick Reference

Parameter Recommended Method Key References
Purity ValidationHPLC with UV detectionNIST
Thermodynamic StabilityDSC/TGA paired with DFT calculationsNIST
Biological Activity ScreeningKinase inhibition assays + dockingReviews in Anal. Chem
Contradiction ResolutionMeta-analysis + structural equation models

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Iodo-6-methyluracil
Reactant of Route 2
Reactant of Route 2
5-Iodo-6-methyluracil

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.